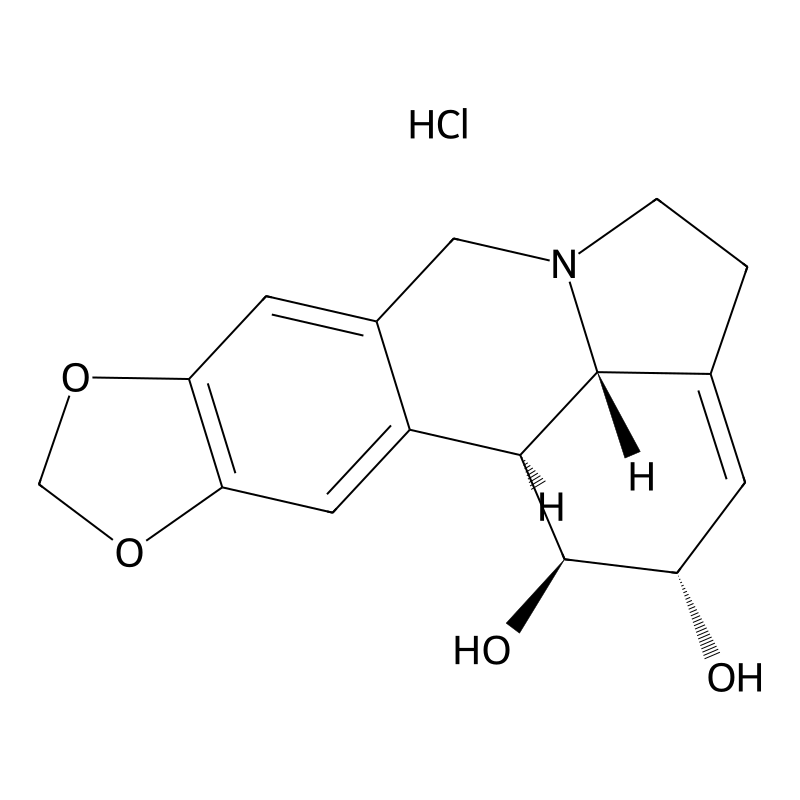

Lycorine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Anti-cancer properties:

LH has shown promising anti-tumor activity against various cancer cell lines, including lung cancer, leukemia, ovarian cancer, and melanoma []. Studies suggest that LH can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including cell cycle arrest, inhibition of tumor growth, and promotion of DNA repair [, ].

Antiviral activity:

LH has also demonstrated potent antiviral activity against a broad spectrum of viruses, including HIV, influenza virus, hepatitis C virus, and several other viral pathogens []. Research suggests that LH may interfere with the viral replication cycle at various stages, potentially offering an alternative therapeutic approach for viral infections [].

Anti-fungal properties:

Recent studies have shown that LH exhibits antifungal activity against Candida albicans, a common fungal pathogen responsible for various infections []. This finding suggests the potential of LH as a novel antifungal agent, particularly against drug-resistant fungal strains [].

Lycorine hydrochloride is a chemical compound derived from lycorine, an alkaloid predominantly found in plants of the Amaryllidaceae family, such as Clivia miniata, Lycoris, and Narcissus. This compound is characterized by its crystalline structure and is recognized for its potential medicinal properties, particularly in oncology. Lycorine hydrochloride has garnered attention for its cytostatic effects, which inhibit cell growth without necessarily inducing apoptosis in cancer cells .

Research suggests lycorine hydrochloride exerts its anti-tumor effects through multiple mechanisms, including [, ]:

- Cell cycle arrest: Lycorine hydrochloride may inhibit cancer cell proliferation by arresting the cell cycle at the S phase, preventing DNA replication and cell division [].

- Induction of apoptosis: It may trigger programmed cell death (apoptosis) in cancer cells through various pathways [, ].

- Targeting anti-apoptotic proteins: Lycorine hydrochloride might downregulate Mcl-1, a protein that protects cancer cells from apoptosis, making them more susceptible to cell death [].

The biological activities of lycorine hydrochloride are extensive:

- Anticancer Properties: It exhibits significant inhibitory effects on various cancer cell lines, including leukemia, melanoma, and non-small cell lung cancer .

- Antiviral and Antibacterial Effects: The compound has shown activity against several pathogens, contributing to its potential as a therapeutic agent .

- Neuroprotective Effects: Some studies indicate that lycorine hydrochloride may inhibit acetylcholinesterase, suggesting a possible role in neuroprotection .

Synthesis of lycorine hydrochloride can be achieved through several methods:

- Extraction from Natural Sources: The primary method involves extracting lycorine from plants in the Amaryllidaceae family.

- Chemical Synthesis: Various synthetic routes have been developed to produce lycorine and its derivatives, including asymmetric synthesis techniques that allow for the selective formation of the desired compound .

Lycorine hydrochloride has several applications in medicine and research:

- Cancer Therapy: It is explored as a potential treatment for ovarian cancer due to its ability to inhibit mitotic proliferation with low toxicity .

- Pharmacological Research: Ongoing studies are investigating its role in treating various diseases beyond cancer, including viral infections and neurodegenerative disorders .

- Natural Product Research: As a naturally occurring compound, it serves as a lead for developing new pharmaceuticals targeting multiple biological pathways .

Research on the interactions of lycorine hydrochloride with other compounds reveals its multifaceted nature:

- Synergistic Effects: Studies have indicated that combining lycorine hydrochloride with other chemotherapeutic agents can enhance anticancer efficacy while reducing side effects .

- Mechanistic Insights: Investigations into its mechanism of action suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis, making it a valuable candidate for further exploration in drug development .

Lycorine hydrochloride shares structural and functional similarities with several other alkaloids. Here are some notable compounds:

| Compound Name | Source Plant | Biological Activity |

|---|---|---|

| Galanthamine | Snowdrop (Galanthus) | Acetylcholinesterase inhibitor |

| Narciclasine | Daffodil (Narcissus) | Antitumor and neuroprotective |

| Crinamine | Various Crinum species | Anticancer properties |

| Haemanthamine | Haemanthus species | Antiviral activity |

Uniqueness of Lycorine Hydrochloride

Lycorine hydrochloride is unique due to its specific cytostatic effects on cancer cells without triggering apoptosis, distinguishing it from other alkaloids that primarily induce cell death. Its diverse pharmacological profile and low toxicity make it a promising candidate for further therapeutic development in oncology and beyond .

Lycorine hydrochloride represents the hydrochloride salt form of the naturally occurring alkaloid lycorine, derived from plants of the Amaryllidaceae family [1]. The compound possesses the molecular formula C₁₆H₁₈ClNO₄, which corresponds to the addition of hydrochloric acid to the base lycorine structure [3] [4]. The molecular weight of lycorine hydrochloride is 323.77 grams per mole [1] [3], distinguishing it from the parent compound lycorine, which has a molecular weight of 287.31 grams per mole [16].

The systematic International Union of Pure and Applied Chemistry name for lycorine hydrochloride is (1S,2S,12bS,12cS)-2,4,5,7,12b,12c-Hexahydro-1H- [1] [3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol hydrochloride [3] [5]. The Chemical Abstracts Service registry number for lycorine hydrochloride is 2188-68-3 [1] [3] [6].

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈ClNO₄ [1] |

| Molecular Weight | 323.77 g/mol [1] |

| Chemical Abstracts Service Number | 2188-68-3 [1] |

| PubChem Compound Identifier | 164943 [1] |

| International Union of Pure and Applied Chemistry Name | (1S,2S,12bS,12cS)-2,4,5,7,12b,12c-Hexahydro-1H- [1] [3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol hydrochloride [3] |

The structural framework of lycorine hydrochloride is characterized by a complex phenanthrene-based alkaloid system featuring a methylenedioxy bridge and two hydroxyl groups positioned at carbons 1 and 2 [1] [13]. The compound maintains the same carbon skeleton as lycorine but exists as a protonated salt form due to the addition of hydrochloric acid [6] [9].

Stereochemistry and Spatial Configuration

Lycorine hydrochloride exhibits a well-defined three-dimensional structure with four defined stereocenters, all of which maintain absolute stereochemical configuration [17]. The compound possesses (1S,2S,12bS,12cS) absolute configuration, indicating the specific spatial arrangement of atoms around each chiral center [3] [17]. This stereochemical arrangement is crucial for the compound's biological activity and chemical properties [10].

The spatial configuration of lycorine hydrochloride features a rigid polycyclic framework that constrains molecular flexibility [14]. The phenanthrene core system adopts a planar configuration, while the pyrrolidine ring maintains a puckered conformation [13] [14]. The two hydroxyl groups at positions 1 and 2 are oriented in a trans-diaxial arrangement, which significantly influences the compound's chemical reactivity and intermolecular interactions [10] [13].

| Stereochemical Feature | Configuration |

|---|---|

| Carbon 1 | S configuration [17] |

| Carbon 2 | S configuration [17] |

| Carbon 12b | S configuration [17] |

| Carbon 12c | S configuration [17] |

| Total Defined Stereocenters | 4 out of 4 [17] |

| Electronic Configuration Centers | 0 [17] |

The methylenedioxy bridge at positions 9 and 10 creates additional conformational rigidity within the aromatic system [13]. This structural feature contributes to the overall stability of the molecule and influences its spectroscopic properties [27]. The nitrogen atom within the pyrrolidine ring adopts a pyramidal geometry and can participate in hydrogen bonding interactions when protonated in the hydrochloride salt form [6] [21].

Physicochemical Properties

Lycorine hydrochloride exhibits distinct physicochemical characteristics that differentiate it from the parent alkaloid lycorine [15] [16]. The compound appears as white to off-white crystalline powder at room temperature [6] [15] [18]. The melting point of lycorine hydrochloride ranges from 210-217°C with decomposition, which is lower than that of lycorine base, which melts at 253-255°C [5] [7] [15] [16].

The optical activity of lycorine hydrochloride is characterized by a specific rotation of +41.0 to +45.0 degrees when measured at 20°C in water at a concentration of 2.9 grams per 100 milliliters [5] [7]. This positive optical rotation indicates the compound's ability to rotate plane-polarized light in a clockwise direction [8]. The compound demonstrates excellent stability under proper storage conditions, maintaining its chemical integrity for at least two years when stored at 2-8°C in dark, moisture-free conditions [15] [18].

| Physical Property | Value | Conditions |

|---|---|---|

| Appearance | White to off-white powder [6] [15] | Room temperature |

| Melting Point | 210-217°C (decomposition) [5] [7] [15] | Atmospheric pressure |

| Specific Rotation | +41.0 to +45.0° [5] [7] | 20°C, water, c=2.9 |

| Purity | ≥98% by High Performance Liquid Chromatography [5] [6] | Commercial grade |

| Storage Temperature | 2-8°C [15] [18] | Long-term stability |

| Stability | 2 years minimum [15] [18] | Proper storage conditions |

The density of lycorine hydrochloride has not been extensively documented in the literature, though related lycorine compounds exhibit densities around 1.53 grams per cubic centimeter [16]. The compound demonstrates heat sensitivity and should be protected from elevated temperatures during storage and handling [5] [7].

Solubility Profile Compared to Lycorine

The solubility characteristics of lycorine hydrochloride differ markedly from those of the parent compound lycorine, primarily due to the ionic nature of the hydrochloride salt form [18] [19] [21]. Lycorine hydrochloride demonstrates significantly enhanced water solubility compared to lycorine base, with aqueous solubility reaching 15 milligrams per milliliter [6] [18] [19]. This represents a substantial improvement over lycorine, which is completely insoluble in water [20] [31].

In organic solvents, lycorine hydrochloride shows good solubility in dimethyl sulfoxide at concentrations up to 65 milligrams per milliliter [9] [18], and moderate solubility in ethanol at 10 milligrams per milliliter [6] [18] [19]. The compound remains insoluble in non-polar solvents such as petroleum ether, diethyl ether, and chloroform, similar to lycorine base [20] [22].

| Solvent | Lycorine Hydrochloride Solubility | Lycorine Base Solubility |

|---|---|---|

| Water | 15 mg/mL [6] [18] | Insoluble [20] [31] |

| Dimethyl Sulfoxide | 65 mg/mL [9] [18] | 25 mg/mL [22] |

| Ethanol | 10 mg/mL [6] [18] | Sparingly soluble [20] [22] |

| Methanol | Moderate solubility [20] | Moderate solubility [20] |

| Chloroform | Insoluble [20] [22] | Insoluble [20] |

| Petroleum Ether | Insoluble [20] | Insoluble [20] |

| Diethyl Ether | Insoluble [20] | Insoluble [20] |

The enhanced aqueous solubility of lycorine hydrochloride results from the formation of ionic interactions between the protonated nitrogen and the chloride anion, which facilitates hydrogen bonding with water molecules [21]. Phase solubility studies using beta-cyclodextrins have demonstrated that lycorine hydrochloride forms more stable inclusion complexes than lycorine base, with binding constants indicating stronger host-guest interactions [21]. The inclusion stability follows the order of sulfobutyl-beta-cyclodextrin > beta-cyclodextrin > hydroxypropyl-beta-cyclodextrin for both compounds, with lycorine hydrochloride consistently showing higher binding affinities [21].

Spectroscopic Identification Parameters

Lycorine hydrochloride exhibits characteristic spectroscopic properties that enable reliable identification and structural confirmation [23] [24] [26]. Ultraviolet spectroscopy reveals three distinct absorption bands at wavelengths of 292 nanometers (strong peak), 235 nanometers (strong peak), and 217 nanometers (shoulder), which are characteristic of lycorine-type alkaloids containing methylenedioxy aryl chromophores [20] [26].

Mass spectrometry analysis using electron impact ionization shows a molecular ion peak at mass-to-charge ratio 288.1228 for the protonated form, corresponding to the [M + H]+ ion [24]. The main fragmentation pattern includes diagnostic fragment ions at mass-to-charge ratios 147.0428 (base peak), 119.0472, and 177.0535 [24]. Electrospray ionization mass spectrometry provides complementary fragmentation data with the dominant fragment at mass-to-charge ratio 147, which corresponds to the aromatic portion of the molecule [24] [25].

| Spectroscopic Method | Key Parameters | Characteristic Values |

|---|---|---|

| Ultraviolet Spectroscopy | Absorption maxima | 292 nm (strong), 235 nm (strong), 217 nm (shoulder) [20] [26] |

| Mass Spectrometry (Electron Impact) | Molecular ion | m/z 287 [M]+ [26] |

| Mass Spectrometry (Electron Impact) | Fragment ions | m/z 227, 226, 147 [26] |

| Mass Spectrometry (Electrospray) | Molecular ion | m/z 288.1228 [M+H]+ [24] |

| Mass Spectrometry (Electrospray) | Fragment ions | m/z 147.0428, 119.0472, 177.0535 [24] |

Proton nuclear magnetic resonance spectroscopy provides detailed structural information for lycorine hydrochloride [29] [30]. The spectrum displays characteristic signals including two singlets for para-oriented aromatic protons, a unique olefinic proton, and two doublets representing an AB system corresponding to benzylic protons [30]. The aromatic protons appear at chemical shifts of approximately 6.98 parts per million (singlet, H-12) and 6.80 parts per million (singlet, H-8) [29]. The methylenedioxy protons generate a characteristic singlet at 5.95 parts per million [29].

Lycorine hydrochloride is predominantly found within the Amaryllidaceae family, which comprises approximately 75 genera and 1600 species distributed throughout tropical and subtropical regions worldwide [1]. The family encompasses perennial, bulbous, and flowering herbs with a wide global distribution, making it one of the most important alkaloid-containing plant families [1] [2].

The most frequently reported Amaryllidaceae species containing lycorine include Lycoris radiata, Leucojum aestivum, Hymenocallis littoralis, Hippeastrum equestre, Clivia nobilis, Ammocharis coranica, Brunsvigia radulosa, and Crinum macowanii [3]. These species represent diverse genera across different geographic regions, demonstrating the widespread occurrence of lycorine within this botanical family.

Lycoris radiata stands out as a particularly significant source, being recognized as a representative traditional Chinese medicinal herb where lycorine serves as the major active component [4]. Similarly, Leucojum aestivum has been extensively studied for its lycorine content, with tissue cultures yielding up to 20 milligrams per 100 grams of plant material [1]. Narcissus pseudonarcissus holds historical importance as the species from which lycorine was first isolated in 1877 [1].

The genus Crinum demonstrates considerable diversity in lycorine content, with Crinum americanum containing lycorine alongside other alkaloids such as crinine and homolycorine [5]. Crinum macowanii and related species have been documented across multiple South African populations, showing variations in alkaloid profiles based on geographic location [5]. The Zephyranthes genus also contributes significantly to natural lycorine sources, with Zephyranthes candida containing 1.93 micrograms per gram dry weight, Zephyranthes grandiflora with 1.87 micrograms per gram, and Zephyranthes citrina with 1.62 micrograms per gram [6].

Biosynthetic Pathways in Plants

The biosynthesis of lycorine follows a complex pathway that begins with norbelladine as the common precursor for all Amaryllidaceae alkaloids [7]. Norbelladine originates from the condensation of tyramine and 3,4-dihydroxybenzaldehyde, which are derived from the amino acids tyrosine and phenylalanine, respectively [7] [8].

The initial steps involve tyrosine decarboxylase converting tyrosine to tyramine, while the phenylpropanoid pathway produces 3,4-dihydroxybenzaldehyde through the sequential action of phenylalanine ammonia-lyase and cinnamate 4-hydroxylase [7]. The condensation of these two precursors is catalyzed by norbelladine synthase, which forms the imine intermediate norcraugsodine [7]. This intermediate is subsequently reduced to norbelladine by noroxomaritidine/norcraugsodine reductase [7].

Following norbelladine formation, the pathway proceeds through methylation by norbelladine 4-O-methyltransferase to produce 4-O-methylnorbelladine, which serves as the branch point for various Amaryllidaceae alkaloids [7] [8]. The conversion to lycorine involves oxidative coupling reactions, typically catalyzed by cytochrome P450 enzymes such as CYP96T1 [7]. These enzymes facilitate the intramolecular oxidative coupling that creates the characteristic pyrrolophenanthridine skeleton of lycorine [7].

The biosynthetic pathway demonstrates tissue-specific gene expression patterns, with key enzymes primarily expressed in flower and flower stalk tissues of mature plants, while the alkaloids accumulate preferentially in bulbs, flowers, and roots [9]. This spatial separation between synthesis and accumulation sites suggests active transport mechanisms are involved in alkaloid distribution within the plant [9].

Recent molecular studies have identified specific genes involved in lycorine biosynthesis, including NBS, N4OMT, CYP96T1, and NR, which have been characterized from Leucojum species, Narcissus species, and Lycoris species cultures [10]. The regulation of these biosynthetic genes is influenced by developmental stages, environmental conditions, and stress responses, with methyl jasmonate treatment significantly enhancing gene expression and alkaloid accumulation [10].

Accumulation Patterns in Plant Tissues

Lycorine exhibits distinct accumulation patterns across different plant tissues, with bulbs typically serving as the primary storage site for this alkaloid [11] [12]. Analysis of Hymenocallis littoralis revealed the highest lycorine content in bulb extracts at 2.54 micrograms per milligram, while root extracts contained the lowest levels at 0.71 micrograms per milligram [11]. This pattern is consistent across multiple Amaryllidaceae species, where bulbs consistently demonstrate the highest alkaloid concentrations.

Leaves represent the second most important tissue for lycorine accumulation, typically containing moderate levels ranging from 0.8 to 1.5 micrograms per gram dry weight [11]. In Hymenocallis littoralis, flower and anther extracts also showed substantial lycorine content at 2.43 and 2.13 micrograms per milligram, respectively [11]. However, this pattern varies among species, with Lycoris aurea showing an unusual distribution where roots contained the highest lycorine levels, followed by leaves and bulbs [9].

The transport and accumulation of lycorine within plants involves specialized ATP-binding cassette transporters, particularly LaABCB11 in Lycoris aurea [9]. This transporter is primarily expressed in the phloem of leaves and bulbs, as well as in cortical cells of roots, facilitating the polar transport of lycorine from synthesis sites to accumulation sites [9]. The transporter demonstrates specificity for lycorine and galanthamine while not recognizing other Amaryllidaceae alkaloids such as tazettine and narciclasine [9].

Seasonal variations significantly influence lycorine accumulation patterns. In Lycoris aurea, dormant bulbs contain very low alkaloid levels, but content gradually increases during leaf growth from September to December, reaching annual peaks [13]. The lycorine content shows a positive correlation with leaf net photosynthetic rate, indicating that higher photosynthetic capacity enhances alkaloid accumulation in bulbs [13]. This seasonal pattern reflects the close relationship between primary metabolism and secondary metabolite production.

Tissue culture studies have revealed that plant growth regulators significantly influence lycorine accumulation patterns. In Hymenocallis littoralis callus cultures, optimal lycorine production was achieved with 2,4-dichlorophenoxyacetic acid at 4.5 micromolar concentration, yielding 2.58 micrograms per milligram, or in combination with 6-benzylaminopurine [11]. These findings suggest that auxin and cytokinin pathways play crucial roles in regulating lycorine biosynthesis and accumulation.

Environmental Factors Affecting Natural Production

Environmental conditions exert profound effects on lycorine production in Amaryllidaceae plants, with multiple factors influencing both biosynthesis and accumulation patterns [13] [14]. Temperature represents one of the most critical environmental parameters, with lower temperatures generally favoring lycorine production while higher temperatures tend to decrease alkaloid content [15] [10]. In Leucojum aestivum shoot cultures, temperatures of 18 degrees Celsius promoted lycorine production, while higher temperatures inhibited accumulation [10].

Water availability demonstrates complex effects on lycorine production, with mild water stress typically enhancing alkaloid accumulation while severe drought conditions may reduce overall plant productivity [14]. Studies on Lycoris aurea revealed that mild water stress increased lycorine content by 86.56 percent compared to control conditions, with the maximum accumulation occurring under moderate water deficit [14]. This enhancement likely results from metabolic shifts toward secondary metabolite production under stress conditions, where reduced carbon fixation directs metabolic resources toward alkaloid biosynthesis [14].

Light conditions significantly influence lycorine accumulation, with reduced light intensity generally promoting alkaloid synthesis [13]. In Lycoris aurea, lycorine content showed negative correlation with photosynthetic active radiation, air temperature, and relative humidity [13]. This suggests that environmental stress conditions, including reduced light availability, dry weather, and low relative humidity, create favorable conditions for lycorine synthesis and accumulation [13].

Soil moisture and humidity levels also affect lycorine production, with relatively dry growing environments typically favoring alkaloid synthesis [13]. The combination of reduced light intensity and low soil moisture content appears particularly conducive to lycorine accumulation, possibly as a defensive response to environmental stress [13]. These conditions may activate stress-responsive pathways that enhance secondary metabolite production as protective mechanisms.

Photoperiod influences lycorine production in tissue culture systems, with 16-hour light and 8-hour dark cycles generally promoting higher alkaloid content compared to continuous darkness [10]. In Narcissus tazetta bulblets, light exposure during regeneration resulted in 40 micrograms per gram dry weight of galanthamine compared to 20 micrograms per gram under continuous darkness [10]. Light quality also affects alkaloid production, with blue light conditions increasing lycorine production by 1.74 times compared to white light in Lycoris longituba plantlets [10].

Seasonal variations in environmental conditions create predictable patterns in lycorine accumulation, with autumn and winter months typically showing peak alkaloid content [13]. This seasonal pattern correlates with reduced temperatures, lower light intensity, and decreased humidity that collectively promote lycorine biosynthesis [13]. The timing of harvest therefore becomes crucial for maximizing lycorine yield, with December typically representing the optimal harvest period for many Amaryllidaceae species [13].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic